Cas no 2680809-19-0 (tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)

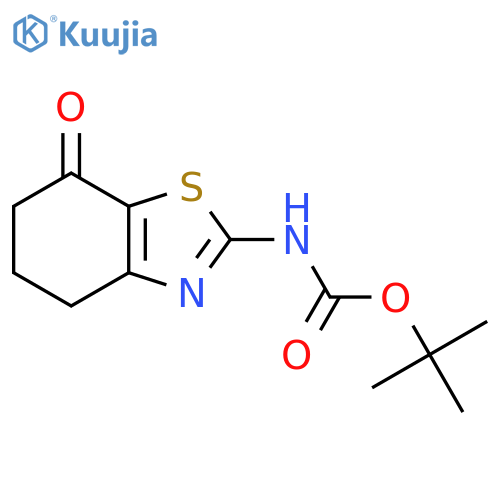

2680809-19-0 structure

商品名:tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

- 2680809-19-0

- EN300-28282902

-

- インチ: 1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-10-13-7-5-4-6-8(15)9(7)18-10/h4-6H2,1-3H3,(H,13,14,16)

- InChIKey: GSXTUCBVNOPEKL-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC2=C1C(CCC2)=O

計算された属性

- せいみつぶんしりょう: 268.08816355g/mol

- どういたいしつりょう: 268.08816355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28282902-0.25g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-28282902-0.05g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-28282902-10g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 10g |

$2393.0 | 2023-09-09 | ||

| Enamine | EN300-28282902-0.1g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-28282902-0.5g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-28282902-1.0g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-28282902-2.5g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-28282902-10.0g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-28282902-5.0g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-28282902-5g |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |

2680809-19-0 | 5g |

$1614.0 | 2023-09-09 |

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2680809-19-0 (tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量